molecular formula C8H7BO4 B3389897 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol CAS No. 943311-49-7

5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol

Cat. No. B3389897
CAS RN: 943311-49-7
M. Wt: 177.95 g/mol
InChI Key: DCUIAAXHLXHQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol, also known as BTD, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. BTD has been found to possess various biochemical and physiological effects, making it a promising candidate for various applications in the fields of medicine, biology, and material science.

Scientific Research Applications

5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been extensively studied for its potential applications in various fields of research. In the field of material science, 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been used as a building block for the synthesis of novel boron-containing polymers with unique mechanical and electronic properties. In the field of medicine, 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has also been studied for its potential applications in the field of agriculture as a growth regulator for crops.

Mechanism of Action

The mechanism of action of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol is not fully understood, but it is believed to be related to its boron-containing structure. Boron has been found to play a crucial role in various biological processes such as cell division, protein synthesis, and nucleic acid metabolism. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol may interact with various enzymes and proteins in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been found to possess various biochemical and physiological effects, making it a promising candidate for various applications. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been found to possess anti-inflammatory and antioxidant properties, which may be related to its potential for the treatment of various diseases. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has also been found to possess growth-regulating properties, which may be useful in the field of agriculture.

Advantages and Limitations for Lab Experiments

5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has several advantages for lab experiments, such as its high purity and stability. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol is also relatively easy to synthesize and purify, making it readily available for research. However, 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments involving 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol.

Future Directions

There are several future directions for research involving 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol. One potential direction is the development of new boron-containing polymers with unique properties. Another potential direction is the further investigation of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol's potential as a treatment for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol and its potential toxicity at high concentrations.
Conclusion:
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol is a boron-containing compound with unique properties that has gained significant attention in scientific research. 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been found to possess various biochemical and physiological effects, making it a promising candidate for various applications in the fields of medicine, biology, and material science. The synthesis of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has been optimized to achieve high yields and purity, making it suitable for various research applications. Future research involving 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol could lead to the development of new materials and treatments for various diseases.

properties

IUPAC Name

1-hydroxy-3H-[1,3]dioxolo[4,5-f][2,1]benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-9-6-2-8-7(11-4-12-8)1-5(6)3-13-9/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUIAAXHLXHQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC3=C(C=C2CO1)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Reactant of Route 2
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Reactant of Route 3
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Reactant of Route 4
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Reactant of Route 5
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Reactant of Route 6
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol

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